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Compound of Interest

Compound Name:
2-Chloro-4-methylpyridine-3-

carbonitrile

Cat. No.: B1355596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4-methylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in

medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl,

and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of

more complex molecules with potential therapeutic applications. This technical guide provides

a summary of the available spectroscopic data for this compound and outlines the general

experimental protocols for acquiring such data.

Molecular Structure
Chemical Formula: C₇H₅ClN₂

Molecular Weight: 152.58 g/mol

IUPAC Name: 2-chloro-4-methylpyridine-3-carbonitrile

CAS Number: 65169-38-2
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A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and

purity assessment of 2-Chloro-4-methylpyridine-3-carbonitrile. The following tables

summarize the available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.56 m 1H Pyridine H

7.6 bs 1H Pyridine H

2.56 s 3H -CH₃

Data obtained from patent literature; Solvent: DMSO.[1]

Table 2: Mass Spectrometry Data
Ion m/z

[M+H]⁺ 153

Data obtained from patent literature.[1]

Note: Despite a comprehensive search, experimental ¹³C NMR and Infrared (IR) spectroscopy

data for 2-Chloro-4-methylpyridine-3-carbonitrile are not readily available in the public

domain. The following sections describe the general experimental protocols for these

techniques.

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of

spectroscopic data.

¹H NMR Spectroscopy
A detailed experimental protocol for the ¹H NMR data presented above is not available in the

source document. However, a general procedure for acquiring ¹H NMR spectra of pyridine

derivatives is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer

(e.g., 300, 400, or 500 MHz).

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum at a constant temperature, typically 25°C.

Set the appropriate spectral width, acquisition time, and relaxation delay.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals to determine the relative proton ratios.

Mass Spectrometry
The specific ionization method for the provided mass spectrometry data is not detailed. A

general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as

follows:

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate.

Apply a high voltage to the ESI needle to generate charged droplets.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve stable ionization and maximum signal intensity.

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass

range.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight of

the compound.

Analyze the fragmentation pattern, if any, to gain structural information.

¹³C NMR Spectroscopy (General Protocol)
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of a deuterated solvent.

Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.

Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each unique carbon atom.

A longer acquisition time and a larger number of scans are typically required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to

the solvent peak.

Infrared (IR) Spectroscopy (General Protocol for Solid
Samples)
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Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the powder in a pellet press and apply high pressure to form a thin, transparent

pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-4-methylpyridine-3-carbonitrile.
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General Workflow for Spectroscopic Analysis
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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of 2-Chloro-
4-methylpyridine-3-carbonitrile based on available data. Further experimental work is

required to obtain a complete spectroscopic profile, which is indispensable for its application in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://patents.google.com/patent/WO2000043365A1/en
https://patents.google.com/patent/WO2000043365A1/en
https://www.benchchem.com/product/b1355596#spectroscopic-data-of-2-chloro-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/product/b1355596#spectroscopic-data-of-2-chloro-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/product/b1355596#spectroscopic-data-of-2-chloro-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/product/b1355596#spectroscopic-data-of-2-chloro-4-methylpyridine-3-carbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1355596?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

